
All-trans-decaprenyl diphosphate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
All-trans-decaprenyl diphosphate(3-) is an organophosphate oxoanion which is obtained from all-trans-decaprenyl diphosphate by removal of the three protons from the diphosphate group. The major species at pH 7.3. It is a conjugate base of an all-trans-decaprenyl diphosphate.
Análisis De Reacciones Químicas
Catalytic Regulation
-
Substrate inhibition : High concentrations of IPP or FPP inhibit decaprenyl synthase activity, ensuring controlled chain elongation .
-
Metal ion dependency : Mg²⁺ or Mn²⁺ is required for optimal enzyme activity .
Inhibitors
-
Zaragozic acids : Competitive inhibitors targeting the active site of polyprenyl synthases, disrupting decaprenyl diphosphate synthesis .
-
Bisphosphonates : Interfere with diphosphate binding, reducing enzymatic efficiency .
Comparative Analysis of Prenyl Diphosphate Synthases
The table below highlights enzymes involved in synthesizing analogous polyprenyl diphosphates:
Enzyme | Product | Chain Length | Organism | Key Role |
---|---|---|---|---|
Decaprenyl diphosphate synthase | All-trans-decaprenyl diphosphate | C₅₀ | Homo sapiens | Ubiquinone-10 biosynthesis |
Solanesyl diphosphate synthase | All-trans-solanesyl diphosphate | C₄₅ | Arabidopsis | Plastoquinone biosynthesis |
Bactoprenyl diphosphate synthase | Bactoprenyl diphosphate | C₅₅ | Escherichia coli | Peptidoglycan synthesis |
Biochemical Interactions and Downstream Pathways
-
Dolichol synthesis : Decaprenyl diphosphate is reduced to dolichol, which anchors glycans in glycoprotein synthesis .
-
Membrane localization : The compound’s hydrophobicity facilitates its integration into lipid bilayers, aiding interactions with membrane-bound enzymes like dolichol phosphate mannose synthase .
Structural Determinants of Reactivity
Q & A
Basic Research Questions
Q. What metabolic pathways involve all-trans-decaprenyl diphosphate(3-), and what experimental methods are used to confirm its role?
All-trans-decaprenyl diphosphate(3-) is a key intermediate in terpenoid backbone biosynthesis and cofactor biosynthesis pathways. It serves as a substrate for enzymes like decaprenyl-diphosphate synthase subunits 1 and 2, which catalyze the formation of polyprenyl chains critical for ubiquinone (CoQ) biosynthesis. To confirm its role, researchers employ:
- Enzyme activity assays : Purified synthase subunits are incubated with isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) precursors, followed by LC-MS to detect product formation .
- Gene knockout studies : Disruption of synthase genes (e.g., dps1/dps2) in model organisms (e.g., E. coli) and subsequent metabolite profiling via HPLC to observe pathway blockages .
Q. How can researchers detect and quantify all-trans-decaprenyl diphosphate(3-) in biological samples?
Detection requires chromatographic separation paired with mass spectrometry :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Reverse-phase columns (C18) with negative-ion electrospray ionization (ESI) are used for separation and quantification. Calibration curves are generated using synthetic standards .
- Radiolabeling : Incorporation of 14C-labeled IPP or DMAPP into polyprenyl chains, followed by scintillation counting to measure enzymatic activity .
Advanced Research Questions
Q. How do researchers resolve contradictions in enzyme kinetic data for decaprenyl-diphosphate synthases?
Discrepancies in kinetic parameters (e.g., Km, Vmax) often arise from:
- Source variation : Enzyme isoforms from different organisms (e.g., M. smegmatis vs. H. sapiens) may exhibit divergent substrate affinities .
- Inhibitor interference : Endogenous inhibitors (e.g., ADP, GDP) can modulate activity. For example, ADP inhibits M. smegmatis PRPP synthase with an IC50 of 174 ± 46 μM, while GDP acts as a partial inhibitor .
Methodological solutions :- Pre-assay dialysis to remove endogenous nucleotides.
- Competition experiments using ATP analogs to differentiate inhibitor effects .
Q. What structural biology techniques elucidate the mechanism of decaprenyl-diphosphate synthase?
- X-ray crystallography : Resolves 3D structures of synthase-ligand complexes (e.g., with IPP or DMAPP) to identify catalytic residues. For example, Class I PRPP synthases show strict ATP dependence, with conserved Mg2+-binding motifs .
- Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) : Determines oligomeric states (e.g., hexameric vs. dimeric forms) critical for enzyme activity .
- Molecular Dynamics Simulations : Predicts conformational changes during substrate binding and chain elongation .
Q. Data Contradiction Analysis
Q. How can conflicting results in polyprenyl chain length regulation be addressed experimentally?
Variability in chain length (e.g., C50 vs. C40 products) may stem from:
- Substrate availability : Limiting IPP/DMAPP ratios alter elongation rates.
- Post-translational modifications : Phosphorylation or acetylation of synthase subunits modulates processivity.
Experimental design :
Q. Methodological Guidance
Q. What strategies optimize the study of all-trans-decaprenyl diphosphate(3-) in membrane-associated systems?
- Membrane extraction : Use detergents (e.g., CHAPS) to solubilize polyprenyl-diphosphate synthases without denaturation .
- Lipidomics workflows : Combine LC-MS with collision-induced dissociation (CID) to distinguish isoprenoids from phospholipids .
Propiedades
Fórmula molecular |
C50H81O7P2-3 |
---|---|
Peso molecular |
856.1 g/mol |
Nombre IUPAC |
[[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C50H84O7P2/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-56-59(54,55)57-58(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,54,55)(H2,51,52,53)/p-3/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ |
Clave InChI |
FSCYHDCTHRVSKN-CMVHWAPMSA-K |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.